{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol
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Overview
Description
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is a bicyclic compound featuring a unique azabicyclo structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azabicyclo[3.1.0]hexane core makes it a valuable scaffold in the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol typically involves the cyclopropanation of suitable precursors. One common method is the metal-mediated cyclopropanation domino reaction of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to deliver conformationally restricted aza[3.1.0]bicycles .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the metal-mediated cyclopropanation reaction, which offers advantages in terms of substrate scope and scalability. The use of transition metal catalysts ensures high yields and efficient synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of {5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The azabicyclo structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Shares the azabicyclo core but lacks the methyl and hydroxyl groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains additional methyl groups, which may alter its chemical properties and reactivity.
CHF2-substituted 3-azabicyclo[3.1.0]hexane:
Uniqueness
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the methyl substitution enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(5-methyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C7H13NO/c1-6-2-7(6,5-9)4-8-3-6/h8-9H,2-5H2,1H3 |
InChI Key |
HFXDZFUQSKAQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(CNC2)CO |
Origin of Product |
United States |
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